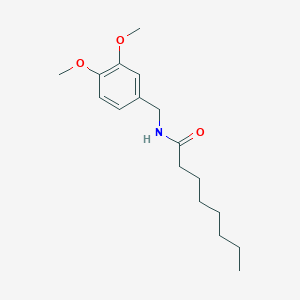
N-(3,4-Dimethoxybenzyl)octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dimethoxybenzyl)octanamide is an organic compound with the molecular formula C17H27NO3 and a molecular weight of 293.41 g/mol . This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, attached to an octanamide chain. It is a part of a class of compounds known for their diverse applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzyl)octanamide typically involves the reaction of 3,4-dimethoxybenzylamine with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Dimethoxybenzyl)octanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N-(3,4-dimethoxybenzyl)octylamine.
Substitution: Formation of various substituted benzyl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dimethoxybenzyl)octanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Potential use in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-(3,4-Dimethoxybenzyl)octanamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The methoxy groups may play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-Dimethoxybenzyl)octylamine
- 3,4-Dimethoxybenzaldehyde
- 3,4-Dimethoxybenzoic acid
Uniqueness
N-(3,4-Dimethoxybenzyl)octanamide is unique due to its specific combination of a benzyl group with methoxy substituents and an octanamide chain. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
304663-39-6 |
|---|---|
Molekularformel |
C17H27NO3 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
N-[(3,4-dimethoxyphenyl)methyl]octanamide |
InChI |
InChI=1S/C17H27NO3/c1-4-5-6-7-8-9-17(19)18-13-14-10-11-15(20-2)16(12-14)21-3/h10-12H,4-9,13H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
PDNJQJUFMCECTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NCC1=CC(=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B12045657.png)
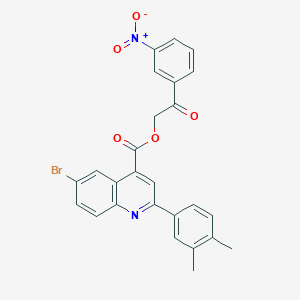
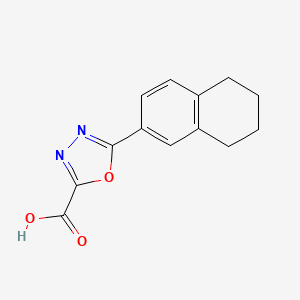
![4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12045688.png)
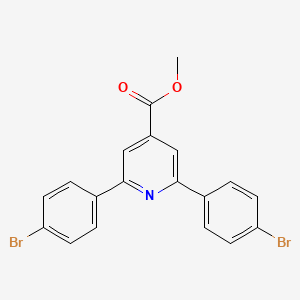
![[(3S,3aR,4R,8aR)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B12045704.png)
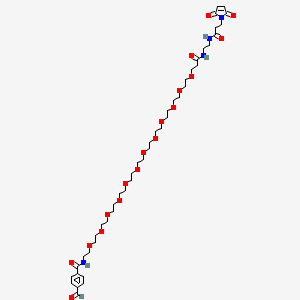
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12045736.png)

![(5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045740.png)

![1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline](/img/structure/B12045751.png)


